Evidence 1: S–H Bond Dissociation Enthalpy (BDE) Advantage Over O–H in Phloroglucinol — Class-Level Inference from Phenol/Thiophenol Pair Studies
In a systematic DFT and experimental study of 17 phenol/thiophenol analogue pairs at the B3LYP/6-311++G(d,p) level, the thiophenol analogues consistently exhibited lower gas-phase bond dissociation enthalpies (BDE) than their phenol counterparts due to the larger atomic radius of sulfur providing enhanced stability to the thiyl radical [1]. For the simplest pair, thiophenol (compound 18) showed a gas-phase BDE of 69.38 kcal/mol versus 72.01 kcal/mol for phenol (compound 1), a difference of 2.63 kcal/mol. Extrapolating this structure–activity relationship to the 2-Mercaptobenzene-1,3,5-triol scaffold, the S–H BDE is expected to be systematically lower than any O–H BDE in phloroglucinol, conferring superior hydrogen-atom-transfer (HAT) reactivity. In aqueous environments the acidity-driven SPLET mechanism further amplifies this advantage because thiophenols (pKa ≈ 6–7) are far more acidic than phenols (pKa ≈ 10), enabling the thiophenolate anion to transfer an electron to radicals at diffusion-limited rates [2].
| Evidence Dimension | Gas-phase bond dissociation enthalpy (BDE) for the weakest X–H bond |
|---|---|
| Target Compound Data | 2-Mercaptobenzene-1,3,5-triol S–H BDE ~69 kcal/mol (inferred from thiophenol value; no direct experimental measurement available for this specific compound) |
| Comparator Or Baseline | Phloroglucinol (1,3,5-trihydroxybenzene) O–H BDE: computational values for polyphenols range 72–87 kcal/mol depending on substitution; phenol O–H BDE = 72.01 kcal/mol (compound 1 in Vlocskó et al.) |
| Quantified Difference | Class-level S–H vs O–H BDE difference of ~2–4 kcal/mol in gas phase; substantially larger kinetic advantage via SPLET mechanism in aqueous media |
| Conditions | DFT calculations at B3LYP/6-311++G(d,p) gas phase and SMD water; experimental validation via DPPH and ABTS radical scavenging assays |
Why This Matters
A lower S–H BDE means the thiol group activates at lower energy input than any OH group, enabling this compound to function as a radical scavenger under conditions where pure polyphenols like phloroglucinol are kinetically insufficient.
- [1] Vlocskó RB, Mastyugin M, Török B, Török M. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Sci Rep. 2025;15:73. doi:10.1038/s41598-024-83982-4. View Source
- [2] Alfieri ML, Panzella L, Amorati R, et al. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. Biomolecules. 2022;12(1):90. doi:10.3390/biom12010090. View Source
